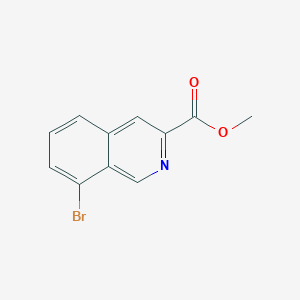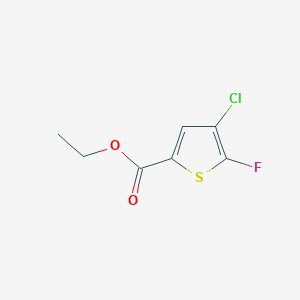
Ethyl 4-chloro-5-fluorothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-5-fluorothiophene-2-carboxylate is a chemical compound with the molecular formula C₇H₆ClFO₂S and a molecular weight of 208.64 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science . Thiophene derivatives, including this compound, are of significant interest due to their unique chemical properties and potential therapeutic benefits .
Preparation Methods
The synthesis of Ethyl 4-chloro-5-fluorothiophene-2-carboxylate typically involves the reaction of 4-chloro-5-fluorothiophene-2-carboxylic acid with ethanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-chloro-5-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the thiophene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-chloro-5-fluorothiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: This compound is used in biological research to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-5-fluorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. In medicinal chemistry, it may act by modulating specific enzymes or receptors involved in disease pathways . In material science, its electronic properties are exploited to enhance the performance of electronic devices .
Comparison with Similar Compounds
Ethyl 4-chloro-5-fluorothiophene-2-carboxylate can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H6ClFO2S |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
ethyl 4-chloro-5-fluorothiophene-2-carboxylate |
InChI |
InChI=1S/C7H6ClFO2S/c1-2-11-7(10)5-3-4(8)6(9)12-5/h3H,2H2,1H3 |
InChI Key |
IZXKBAWQWYZMTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


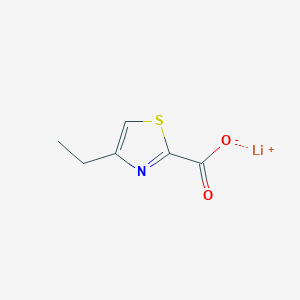
![Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)


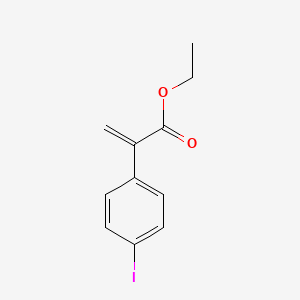
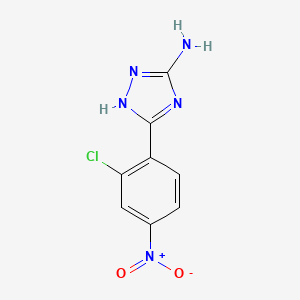
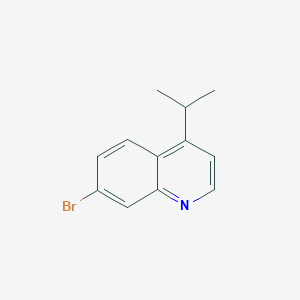
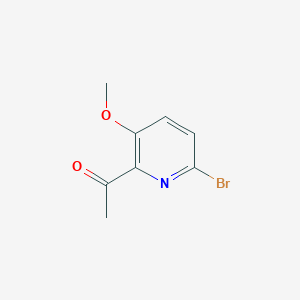
![tert-Butyl 6-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13660568.png)
![2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13660573.png)
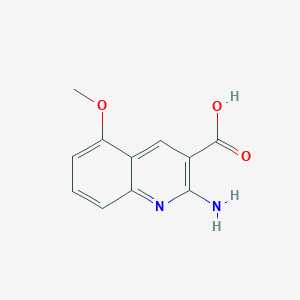
![Benzo[d]isothiazole-4-carbonitrile](/img/structure/B13660593.png)

